![molecular formula C15H12Cl2O B14676602 Bis[4-(chloromethyl)phenyl]methanone CAS No. 31315-55-6](/img/structure/B14676602.png)
Bis[4-(chloromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(chloromethyl)phenyl]methanone is an organic compound with the molecular formula C15H12Cl2O It is a derivative of benzophenone, where two chloromethyl groups are attached to the para positions of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(chloromethyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This process uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(chloromethyl)phenyl]methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
Bis[4-(chloromethyl)phenyl]methanone has several scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Bis[4-(chloromethyl)phenyl]methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl)methanone: Similar in structure but lacks the chloromethyl groups.
Bis(4-bromomethylphenyl)methanone: Contains bromomethyl groups instead of chloromethyl groups.
Bis(4-methylphenyl)methanone: Features methyl groups instead of chloromethyl groups.
Uniqueness
Bis[4-(chloromethyl)phenyl]methanone is unique due to the presence of chloromethyl groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
31315-55-6 |
|---|---|
Formule moléculaire |
C15H12Cl2O |
Poids moléculaire |
279.2 g/mol |
Nom IUPAC |
bis[4-(chloromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H12Cl2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H,9-10H2 |
Clé InChI |
USOTYNRYZSYLTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCl)C(=O)C2=CC=C(C=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


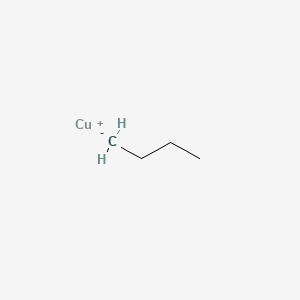
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)

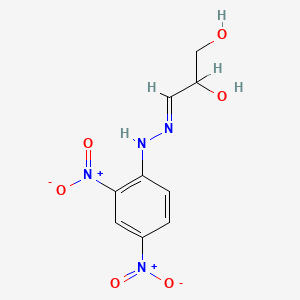
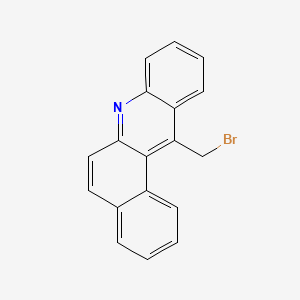
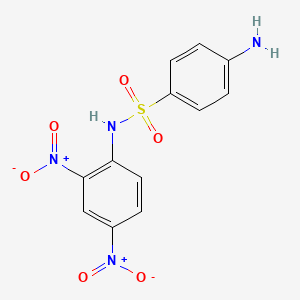
![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)

![7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14676557.png)
![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
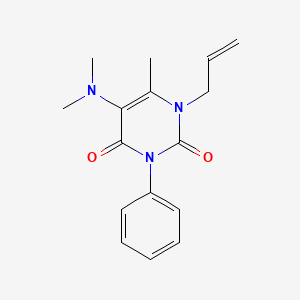
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)
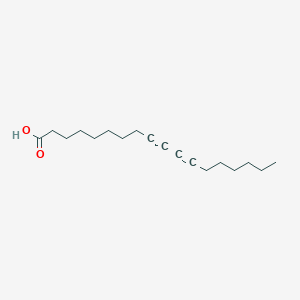
![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)
